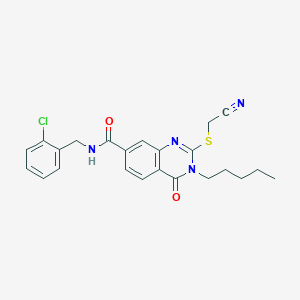
N-(2-chlorobenzyl)-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H23ClN4O2S and its molecular weight is 454.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Agents
Research has indicated that quinazoline derivatives, similar in structure to N-(2-chlorobenzyl)-2-((cyanomethyl)thio)-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide, have potential applications as antimicrobial and antifungal agents. Studies on various quinazolinone and thiazolidinone compounds have shown significant in vitro antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings highlight the potential of quinazoline derivatives in the development of new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).
Antitubercular and Antibacterial Activities
Further research into quinazolinone analogs has explored their efficacy against tuberculosis and other bacterial infections. A novel series of quinazolinone analogs showed promising antitubercular and antibacterial activities, especially against Mycobacterium tuberculosis H37Rv strain and various Gram-positive and Gram-negative bacteria. This underscores the versatility of quinazoline derivatives in treating infectious diseases (Rao & Subramaniam, 2015).
Analgesic Activity
Quinazoline derivatives have also been investigated for their potential analgesic properties. The synthesis and evaluation of new pyrazoles and triazoles bearing a quinazoline moiety have demonstrated analgesic activity in experimental models, suggesting an additional therapeutic application of quinazoline derivatives in pain management (Saad, Osman, & Moustafa, 2011).
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(cyanomethylsulfanyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-2-3-6-12-28-22(30)18-10-9-16(14-20(18)27-23(28)31-13-11-25)21(29)26-15-17-7-4-5-8-19(17)24/h4-5,7-10,14H,2-3,6,12-13,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKWGMQFXQBANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)N=C1SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

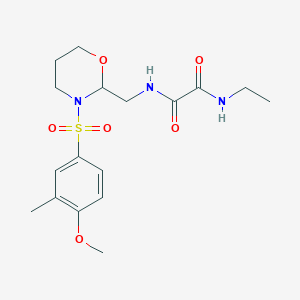

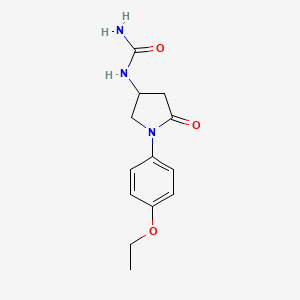
![(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide](/img/structure/B2898072.png)
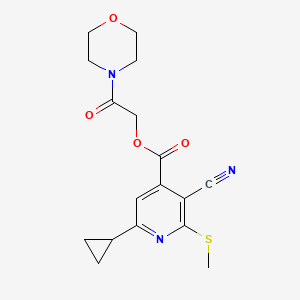
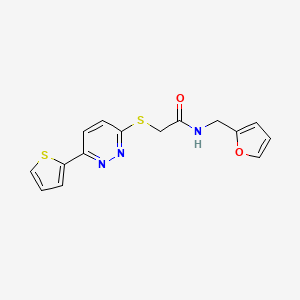
![N-cyclohexyl-1-[(2,5-dimethylbenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898079.png)
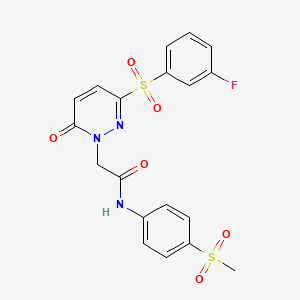
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B2898082.png)
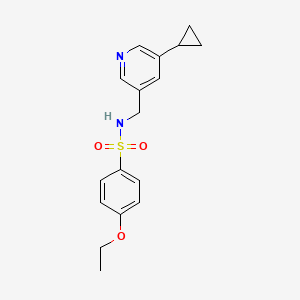
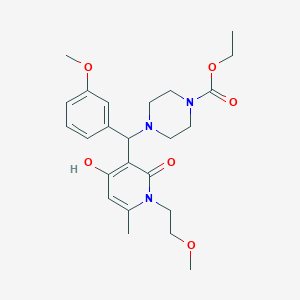
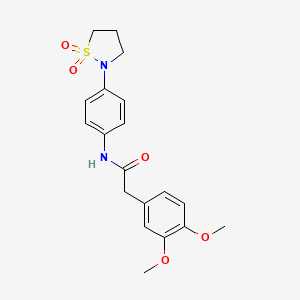
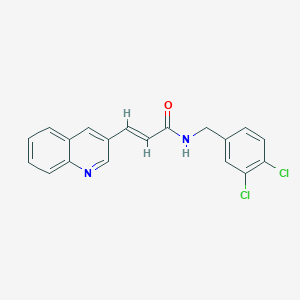
![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)